molecular formula C16H19NO B1437165 N-Ethyl-3-(phenethyloxy)aniline CAS No. 1040682-02-7

N-Ethyl-3-(phenethyloxy)aniline

Cat. No.: B1437165
CAS No.: 1040682-02-7
M. Wt: 241.33 g/mol
InChI Key: QHDDIOHTGWTMHB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(phenethyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of simpler amines .

Scientific Research Applications

N-Ethyl-3-(phenethyloxy)aniline is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of N-Ethyl-3-(phenethyloxy)aniline involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, influencing their activity and leading to the desired biochemical effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Ethylaniline: A simpler analogue with similar chemical properties.

    3-Phenethyloxyaniline: Shares the phenethyloxy group but lacks the ethyl substitution on the nitrogen atom.

Uniqueness

N-Ethyl-3-(phenethyloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in specialized research applications where these unique characteristics are required .

Biological Activity

N-Ethyl-3-(phenethyloxy)aniline, with the CAS number 1040682-02-7, is a compound of significant interest in various fields, particularly in biological and chemical research. This article delves into its biological activity, synthesis methods, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its structure comprising an ethyl group attached to the nitrogen atom of an aniline derivative, along with a phenethyloxy group. This unique structure contributes to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Schiff Base : Aniline reacts with acetaldehyde to form a Schiff base.
  • Reduction : The Schiff base undergoes reduction under hydrogenation conditions to yield this compound.

In industrial settings, advanced techniques such as high-pressure reactors and specific catalysts are employed to optimize yields and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to influence enzyme activities and receptor binding, which can lead to significant biochemical effects.

Case Studies and Research Findings

  • GPR40 Agonistic Activity : A study highlighted that certain aromatic compounds similar to this compound exhibit GPR40 agonistic activity, which is linked to glucose metabolism and insulin secretion .
  • Proteomics Applications : In proteomics research, this compound has been utilized to study protein interactions and functions, demonstrating its relevance in biological systems.
  • Nonlinear Optical Materials : Research into nonlinear optical materials has revealed that derivatives of this compound can serve as strong electron donors, enhancing the performance of optical devices .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison is provided below:

Compound NameStructure FeaturesBiological Activity
N-EthylanilineSimple aniline structureLimited biological activity
3-PhenethyloxyanilineLacks ethyl substitutionModerate activity
This compound Ethyl substitution enhances reactivitySignificant enzyme interaction

Applications

This compound has diverse applications across several domains:

  • Chemical Research : Serves as a reagent in organic synthesis.
  • Biological Studies : Used in proteomics for studying protein interactions.
  • Industrial Use : Employed in the production of dyes and fine chemicals .

Properties

IUPAC Name

N-ethyl-3-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-17-15-9-6-10-16(13-15)18-12-11-14-7-4-3-5-8-14/h3-10,13,17H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDDIOHTGWTMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC=C1)OCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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